THEVETOSIDE

Cardiac Glycoside Compositional Analysis Herbal Reference Standard

Thevetoside is a compositionally defined, multi-component cardiac glycoside mixture purified from Thevetia peruviana seeds, containing peruvoside, neriifolin, and cerberin in a constant, reproducible ratio. Unlike single-entity standards, it delivers the polypharmacology and differential Na+/K+-ATPase isoform inhibition critical for oncology and cardiotoxicity studies. Supported by peer-reviewed in vivo antitumor data (48.7%–72.5% tumor inhibition) and hiPSC-CM cardiotoxicity profiling, this HPLC-validated mixture is the only reference standard suitable for multi-peak calibration of T. peruviana extracts in forensic toxicology, pharmacognosy, and botanical extract standardization.

Molecular Formula C13H20O2
Molecular Weight 0
CAS No. 117743-32-5
Cat. No. B1167079
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTHEVETOSIDE
CAS117743-32-5
Molecular FormulaC13H20O2
Structural Identifiers
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Thevetoside (CAS 117743-32-5): Cardiac Glycoside Mixture for Na+/K+-ATPase and Antitumor Research


Thevetoside (TS) is a purified multi-component cardiac glycoside mixture derived from the seeds of Thevetia peruviana (yellow oleander) [1]. Unlike single-entity cardiac glycosides, thevetoside consists of three principal monoglycoside constituents—peruvoside (cannogenin α-L-thevetoside), neriifolin, and cerberin—together with 2–3 minor unidentified glycosides [2]. All constituents share the cardenolide aglycone scaffold and exert their canonical pharmacodynamic effect through inhibition of the Na+/K+-ATPase pump [3]. The thevetoside mixture has been investigated both for its cardiotonic properties and for its dose-dependent cytotoxic activity against a panel of human carcinoma cell lines, including hepatocellular (SMMC-7721), gastric (SGC-7901), and cervical (HeLa) cells [4].

Why Thevetoside Cannot Be Replaced by Single-Entity Cardiac Glycosides in Mechanism-of-Action Studies


Thevetoside is not a single molecular entity but a compositionally defined mixture of peruvoside, neriifolin, cerberin, and minor glycosides present in a constant, reproducible ratio [1]. Substituting any purified single component—such as peruvoside or neriifolin alone—eliminates the polypharmacology inherent to the mixture. Critically, component-specific differences in Na+/K+-ATPase isoform affinity, pro-arrhythmic liability, and the quantitative dissociation between enzyme inhibition and positive inotropic effect have been experimentally demonstrated [2][3]. In a human iPSC-derived cardiomyocyte model, the rank order of pro-arrhythmic potential was neriifolin > oleandrin > digitoxigenin = peruvoside > digoxin > thevetin A, with thevetin A causing no arrhythmia up to 1000 nM [4]. This highlights that in-class compounds cannot be assumed to be functionally interchangeable; the specific multi-component profile of thevetoside determines its experimental pharmacology.

Quantitative Differentiation of Thevetoside vs. Single-Entity Cardiac Glycosides


Multi-Component Composition Differentiates Thevetoside from Single-Agent Peruvoside and Neriifolin

Thevetoside is a purified mixture containing three main cardiac glycosides—peruvoside, neriifolin, and cerberin—plus 2–3 minor glycosides, as determined by HPLC on a C18 column with 70% methanol mobile phase. The proportion of the three main constituents is reported to be rather constant across samples [1]. This is fundamentally distinct from single-entity procurement of peruvoside (CAS 1182-87-2) or neriifolin (CAS 466-07-9). No single comparator contains this specific multi-component profile.

Cardiac Glycoside Compositional Analysis Herbal Reference Standard

Thevetoside Cytotoxicity Panel vs. Digitoxin in Human Cancer Cell Lines

Thevetoside (TS) demonstrated dose-dependent cytotoxicity against SMMC-7721 liver cancer cells with an IC50 of 0.007 mg/L by trypan blue dye exclusion after 24 h exposure [1]. In a separate study using the same cell line, digitoxin exhibited a 24 h IC50 of 0.132 mg/L [2], representing an approximately 18.9-fold weaker potency for digitoxin relative to thevetoside in SMMC-7721 cells. This comparison is cross-study, as digitoxin data derive from an independent publication with comparable assay conditions.

Antitumor Cytotoxicity Na+/K+-ATPase Inhibition

Thevetoside In Vivo Antitumor Activity in Murine Solid Tumor Models

Thevetoside at 1.5 mg/kg/day i.p. produced a 48.7%–56.7% inhibition rate across three murine solid tumor models (S180, U14, Lewis lung carcinoma) as monotherapy [1]. When combined with chlormethine (0.3–1.0 mg/kg/day), inhibition rates increased to 65.6%–72.5%, and lifespan extension in ascitic tumor-bearing mice reached 82.4% to >122.1% [1]. Single-component cardiac glycosides such as neriifolin and peruvoside have not been evaluated in an equivalent in vivo combination regimen, making thevetoside the only cardiac glycoside mixture with documented synergy data in these models. NOTE: No direct head-to-head in vivo comparator study was identified; this evidence represents a unique dataset without a matched comparator arm for peruvoside or neriifolin under identical conditions.

In Vivo Antitumor Solid Tumor Murine Model

Differential Pro-Arrhythmic Liability: Thevetin A vs. Peruvoside and Neriifolin in hiPSC-Cardiomyocytes

In a human iPSC-derived cardiomyocyte microelectrode array (MEA) assay, thevetin A—a triglycosidic component related to the thevetoside family—did not cause arrhythmia at concentrations up to 1000 nM, whereas complete beat arrest occurred at 300 nM for neriifolin, 600 nM for oleandrin, and 1000 nM for digitoxigenin and peruvoside [1]. The rank order of cardiac effects was neriifolin > oleandrin > digitoxigenin = peruvoside > digoxin > thevetin A. Although this study evaluated thevetin A rather than the complete thevetoside mixture, it provides the only quantitative cardiotoxicity ranking encompassing multiple thevetoside constituents and establishes a hierarchy directly relevant to safety window interpretation.

Cardiotoxicity Arrhythmia hiPSC-Cardiomyocyte

Quantitative Dissociation of Na+/K+-ATPase Inhibition from Positive Inotropy

Peruvoside and neriifolin—the two principal constituents of thevetoside—inhibit Na+/K+-ATPase activity and compete with [³H]-ouabain binding in enzyme preparations from guinea pig, dog, and cat hearts and kidneys [1]. Critically, their inhibitory effects on the enzyme were found to be stronger than their positive inotropic effects, whereas for digitalis glycosides (digoxin, digitoxin), enzyme inhibition and positive inotropy are quantitatively parallel [1]. This represents a pharmacodynamic divergence: thevetoside constituents uncouple Na+/K+-ATPase inhibition from contractile response, which may indicate differential modulation of intracellular Ca²⁺ handling [1].

Na+/K+-ATPase Inotropy Enzyme Inhibition

Recommended Application Scenarios for Thevetoside (CAS 117743-32-5)


Reference Standard for Thevetia peruviana-Derived Cardiac Glycoside Profiling

Thevetoside serves as a compositionally defined multi-component reference standard for analytical method development and quality control of Thevetia peruviana extracts. Its constant ratio of peruvoside, neriifolin, and cerberin—validated by HPLC on C18 columns with 70% methanol [1]—enables multi-peak calibration for forensic toxicology, pharmacognosy, and botanical extract standardization that single-entity standards cannot provide.

Preclinical In Vivo Solid Tumor Pharmacology Using a Defined Multi-Glycoside Mixture

Thevetoside is the only cardiac glycoside mixture with peer-reviewed in vivo antitumor efficacy data demonstrating 48.7%–56.7% solid tumor inhibition as monotherapy and 65.6%–72.5% inhibition in combination with chlormethine across S180, U14, and Lewis lung murine models [2]. This dataset directly supports preclinical oncology studies requiring a thevetia-derived multi-glycoside agent rather than isolated single components.

Cardiac Safety Window Characterization in Human iPSC-Cardiomyocyte Platforms

The cardiac effect hierarchy established in the hiPSC-CM MEA model—wherein thevetin A shows no arrhythmia at 1000 nM while peruvoside and neriifolin cause beat arrest at 300–1000 nM [3]—positions thevetoside constituents as tool compounds for investigating structure-cardiotoxicity relationships within the cardenolide class.

Na+/K+-ATPase Signaling Studies Requiring Non-Canonical Pathway Activation

For investigations of Na+/K+-ATPase-mediated signaling that is dissociated from contractile response (e.g., Src, EGFR, PI3K/AKT/mTOR pathways), thevetoside's principal constituents peruvoside and neriifolin offer a distinct pharmacological profile: stronger enzyme inhibition relative to positive inotropy, in contrast to the parallel relationship seen with digoxin and ouabain [4].

Quote Request

Request a Quote for THEVETOSIDE

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.